REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH:12]12[NH:18][CH:15]([CH2:16][CH2:17]1)[CH2:14][CH2:13]2>CS(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([N:18]2[CH:12]3[CH2:17][CH2:16][CH:15]2[CH2:14][CH2:13]3)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
182 mg
|
Type
|
reactant
|
Smiles
|
C12CCC(CC1)N2
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 80° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 1 N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1[N+](=O)[O-])N1C2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 864 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 255.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |